molecular formula C15H20O4 B1240537 1-epi-tatridin B

1-epi-tatridin B

Cat. No. B1240537
M. Wt: 264.32 g/mol
InChI Key: KNEQPJSDSYNUHP-YWKGGISCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-epi-tatridin B is a germacrane sesquiterpenoid found in Tanacetum vulgare, Anthemis altissima and Anthemis melanolepsis that is tatridin A in which the double bond at position 9-10 has migrated to position 10-14. It has a role as a metabolite. It is a gamma-lactone, a diol, a germacrane sesquiterpenoid and an organic heterobicyclic compound.

Scientific Research Applications

1. Structural Clarification and Related Compounds

1-Epi-tatridin B, isolated from Laurus novocanariensis, had its structure clarified along with its epimer tatridin B. This study contributed significantly to the structural elucidation of other related products, such as austroliolide and badgerin, enhancing understanding of these compounds' nature and applications (Fraga et al., 2018).

2. Antimicrobial and Cytotoxic Activities

1-Epi-tatridin B was part of a group of sesquiterpene lactones isolated from Anthemis melanolepis. These compounds were evaluated for their in vitro antimicrobial potential against various bacteria and fungi, as well as for their in vitro cytotoxic activity against human tumor cell lines. This research highlighted the potential of 1-epi-tatridin B in developing new treatments for bacterial infections and cancer (Saroglou et al., 2010).

3. Antidepressant Activity

A study on Anthemis wiedemanniana Fisch. & Mey. identified 1-epi-tatridin B as one of the active components responsible for the plant's antidepressant activity. This finding supports the potential use of 1-epi-tatridin B in treating depression, offering a new avenue for therapeutic research in mental health (Gürağaç Dereli et al., 2018).

properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,4R,5E,9S,11aS)-4,9-dihydroxy-6-methyl-3,10-dimethylidene-4,7,8,9,11,11a-hexahydro-3aH-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11(16)9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h6,11-14,16-17H,2-5,7H2,1H3/b8-6+/t11-,12+,13-,14-/m0/s1

InChI Key

KNEQPJSDSYNUHP-YWKGGISCSA-N

Isomeric SMILES

C/C/1=C\[C@H]([C@H]2[C@H](CC(=C)[C@H](CC1)O)OC(=O)C2=C)O

SMILES

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O

Canonical SMILES

CC1=CC(C2C(CC(=C)C(CC1)O)OC(=O)C2=C)O

synonyms

1-epi-tatridin B
tatridin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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